1,3-Dithiane, 2-ethylidene-, 1,3-dioxide

Catalog No.
S14862708
CAS No.
114311-20-5
M.F
C6H10O2S2
M. Wt
178.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dithiane, 2-ethylidene-, 1,3-dioxide

CAS Number

114311-20-5

Product Name

1,3-Dithiane, 2-ethylidene-, 1,3-dioxide

IUPAC Name

2-ethylidene-1,3-dithiane 1,3-dioxide

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

InChI

InChI=1S/C6H10O2S2/c1-2-6-9(7)4-3-5-10(6)8/h2H,3-5H2,1H3

InChI Key

PVQYJXQXQKWFRH-UHFFFAOYSA-N

Canonical SMILES

CC=C1S(=O)CCCS1=O

1,3-Dithiane, 2-ethylidene-, 1,3-dioxide is a sulfur-containing heterocyclic compound characterized by a six-membered ring with two sulfur atoms and an ethylidene group. This compound is notable for its unique structure, which includes a dioxane-like feature due to the presence of two oxygen atoms in the form of dioxides. The molecular formula is C₅H₈O₂S₂, and it exhibits properties typical of dithiane derivatives, such as stability and reactivity in organic synthesis.

  • Thioacetalization: The compound can undergo thioacetalization with carbonyl compounds in the presence of Lewis or Brønsted acids, making it useful for protecting carbonyl functionalities .
  • C-C Bond Formation: The compound can react with alkyl halides and other electrophiles to form carbon-carbon bonds. This is often achieved through deprotonation to generate a nucleophilic species .
  • Oxidative Hydrolysis: 1,3-dithiane derivatives can be hydrolyzed to yield carbonyl compounds using N-halosuccinimide reagents .

Synthesis of 1,3-dithiane derivatives typically involves several methods:

  • Dithioacetalization: Carbonyl compounds react with dithiols in the presence of acid catalysts to form dithianes. For instance, using 1,3-propanedithiol and a Lewis acid catalyst can yield high yields of dithianes .
  • Conjugate Addition: The double conjugate addition of dithiols to propargylic ketones or aldehydes is another method for generating these compounds .
  • Hydrolysis and Deprotection: Dithianes can be hydrolyzed or deprotected under mild conditions using hydrogen peroxide or other oxidizing agents .

1,3-Dithiane derivatives are widely used in organic synthesis:

  • Protecting Groups: They serve as effective protecting groups for carbonyl functionalities in complex molecule synthesis.
  • Natural Product Synthesis: Dithianes are crucial intermediates in the total synthesis of various natural products due to their ability to form C-C bonds .
  • Pharmaceuticals: Compounds derived from dithianes have potential applications in drug development due to their biological activities.

Studies on the interactions of 1,3-dithiane derivatives focus on their reactivity with electrophiles and nucleophiles. For example:

  • The reaction of 2-lithio-1,3-dithiane with various electrophiles has been extensively studied, revealing insights into the mechanisms of C-C bond formation and substitution reactions .
  • Their stability under various conditions makes them suitable for use in diverse synthetic pathways without significant degradation or side reactions.

Several compounds share structural similarities with 1,3-dithiane, 2-ethylidene-, 1,3-dioxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DithianeSix-membered ring with two sulfur atomsStable intermediate for C-C bond formation
1,3-DithiolaneSimilar ring structure but with different reactivityOften used as a protecting group
2-Methylene-1,3-dithianeContains a methylene groupReacts differently in arylation reactions
Ethyl 1,3-dithiane-2-carboxylateCarboxylate group attachedUsed in synthetic applications involving carboxylic acids

The uniqueness of 1,3-dithiane, 2-ethylidene-, 1,3-dioxide lies in its combination of ethylidene and dioxane-like features that influence its reactivity and applications in organic synthesis.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

178.01222190 g/mol

Monoisotopic Mass

178.01222190 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types